molecular formula C24H30N2O2 B6140729 N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide

N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide

Cat. No. B6140729
M. Wt: 378.5 g/mol
InChI Key: QQEPAKMWPGXATM-UHFFFAOYSA-N
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Description

N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as CPP-Na, is a synthetic compound used in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. CPP-Na has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Mechanism of Action

CPP-Na acts as a competitive antagonist of the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor, CPP-Na inhibits the excitatory neurotransmission and reduces the influx of calcium ions into the neurons. This leads to the suppression of long-term potentiation (LTP) and the enhancement of long-term depression (LTD), which are two forms of synaptic plasticity that are critical for learning and memory.
Biochemical and Physiological Effects
CPP-Na has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been reported to improve spatial learning and memory in rats with cognitive impairment induced by amyloid-beta peptide. CPP-Na also reduces the severity of motor deficits and dopaminergic neuron loss in a mouse model of Parkinson's disease. In addition, it attenuates the behavioral and neurochemical changes associated with cocaine withdrawal in rats.

Advantages and Limitations for Lab Experiments

CPP-Na is a valuable tool for studying the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor and its role in various neurological and psychiatric disorders. It has several advantages over other N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor antagonists, such as ketamine and phencyclidine, which are less selective and have more severe side effects. However, CPP-Na also has some limitations, such as its poor solubility in water and the need for high concentrations to achieve the desired effects.

Future Directions

There are several future directions for the research on CPP-Na. One area of interest is the development of more potent and selective N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the molecular mechanisms underlying the effects of CPP-Na on synaptic plasticity and memory formation. Finally, the use of CPP-Na as a tool for studying the interactions between the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor and other neurotransmitter systems, such as the dopamine and serotonin systems, is an exciting avenue for future research.
Conclusion
CPP-Na is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It is a potent and selective antagonist of the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor, which plays a crucial role in learning and memory. CPP-Na has several advantages over other N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor antagonists, but also has some limitations. The future directions for the research on CPP-Na include the development of more potent and selective antagonists, the investigation of the molecular mechanisms underlying its effects, and the use of CPP-Na as a tool for studying the interactions between the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor and other neurotransmitter systems.

Synthesis Methods

The synthesis of CPP-Na involves the reaction of 1-naphthylamine with cyclohexanecarbonyl chloride and piperidine in the presence of a base. The resulting compound is then treated with sodium hydride to form the sodium salt of CPP-Na. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

CPP-Na is primarily used in scientific research to study the role of the N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide receptor in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP-Na is also used to investigate the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

N-[[1-(cyclohexanecarbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(22-14-6-12-19-9-4-5-13-21(19)22)25-16-18-8-7-15-26(17-18)24(28)20-10-2-1-3-11-20/h4-6,9,12-14,18,20H,1-3,7-8,10-11,15-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPAKMWPGXATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide

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